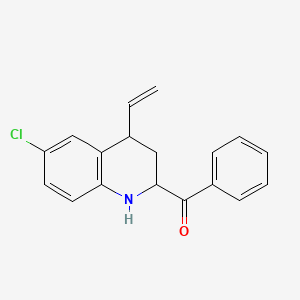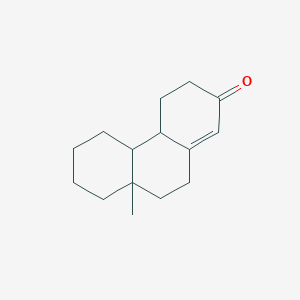
8a-Methyl-4,4a,4b,5,6,7,8,8a,9,10-decahydrophenanthren-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8a-Methyl-4,4a,4b,5,6,7,8,8a,9,10-decahydrophenanthren-2(3H)-one is a complex organic compound belonging to the class of polycyclic aromatic hydrocarbons This compound is characterized by its unique structure, which includes multiple fused rings and a ketone functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8a-Methyl-4,4a,4b,5,6,7,8,8a,9,10-decahydrophenanthren-2(3H)-one typically involves multi-step organic reactions. Common synthetic routes may include:
Cyclization Reactions: Starting from simpler aromatic compounds, cyclization reactions can be employed to form the polycyclic structure.
Functional Group Transformations: Introduction of the ketone group through oxidation reactions.
Methylation: Addition of the methyl group at the 8a position using methylating agents.
Industrial Production Methods
Industrial production methods for such complex compounds often involve:
Catalytic Processes: Utilizing catalysts to enhance reaction rates and selectivity.
High-Pressure and High-Temperature Conditions: To achieve the desired transformations efficiently.
Análisis De Reacciones Químicas
Types of Reactions
8a-Methyl-4,4a,4b,5,6,7,8,8a,9,10-decahydrophenanthren-2(3H)-one can undergo various chemical reactions, including:
Oxidation: Conversion of the ketone group to carboxylic acids or other oxidized forms.
Reduction: Reduction of the ketone group to alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
Oxidation Products: Carboxylic acids, aldehydes.
Reduction Products: Alcohols.
Substitution Products: Halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a precursor for the synthesis of more complex molecules.
Biology: Studying its interactions with biological molecules.
Medicine: Investigating its potential therapeutic properties.
Industry: Use in the production of advanced materials and chemicals.
Mecanismo De Acción
The mechanism of action of 8a-Methyl-4,4a,4b,5,6,7,8,8a,9,10-decahydrophenanthren-2(3H)-one involves its interaction with molecular targets such as enzymes and receptors. The ketone group can participate in various biochemical reactions, influencing cellular pathways and processes.
Comparación Con Compuestos Similares
Similar Compounds
Phenanthrene: A simpler polycyclic aromatic hydrocarbon.
Cholestane: A saturated polycyclic compound with a similar ring structure.
Tetralin: A hydrogenated derivative of naphthalene.
Uniqueness
8a-Methyl-4,4a,4b,5,6,7,8,8a,9,10-decahydrophenanthren-2(3H)-one is unique due to its specific methylation pattern and the presence of a ketone functional group, which imparts distinct chemical and physical properties compared to its analogs.
Propiedades
Número CAS |
90036-89-8 |
|---|---|
Fórmula molecular |
C15H22O |
Peso molecular |
218.33 g/mol |
Nombre IUPAC |
8a-methyl-3,4,4a,4b,5,6,7,8,9,10-decahydrophenanthren-2-one |
InChI |
InChI=1S/C15H22O/c1-15-8-3-2-4-14(15)13-6-5-12(16)10-11(13)7-9-15/h10,13-14H,2-9H2,1H3 |
Clave InChI |
NDVXMUYYZZURPH-UHFFFAOYSA-N |
SMILES canónico |
CC12CCCCC1C3CCC(=O)C=C3CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6a-Methyl-6-(2-oxopropyl)hexahydro-1H-cyclopenta[c]furan-1-one](/img/structure/B14393734.png)
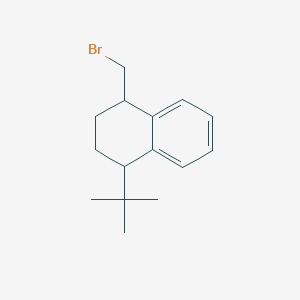
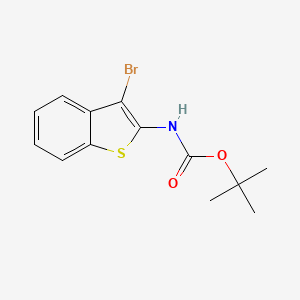

![2,2'-Disulfanediylbis[N-(2-bromo-4-methylphenyl)benzamide]](/img/structure/B14393767.png)
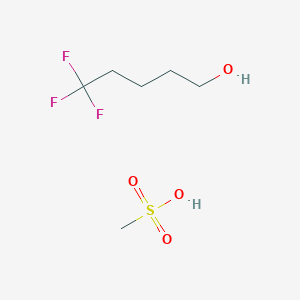
![5-Chloro-1-{[(4-chlorophenyl)methoxy]methyl}pyrimidin-2(1H)-one](/img/structure/B14393774.png)
![2-[4-(4,6-Dichloropyrimidin-2-yl)anilino]propan-2-ol](/img/structure/B14393776.png)
![2,3-Dibromo-N-[(2-ethoxyethoxy)methyl]-N-(prop-2-EN-1-YL)propanamide](/img/structure/B14393779.png)
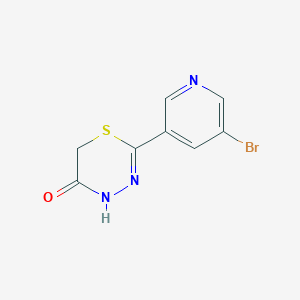
![3-[(2,4-Dinitrophenyl)disulfanyl]-N-methylpropanamide](/img/structure/B14393796.png)
![[3-(4-Chlorophenoxy)propane-1,2-diyl]bis(diphenylphosphane)](/img/structure/B14393797.png)
